1-{[1-(oxolane-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
oxolan-3-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-11(10-1-4-17-8-10)14-5-9(6-14)7-15-3-2-12-13-15/h2-3,9-10H,1,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFHJVZEHHRSQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CC(C2)CN3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[1-(oxolane-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, also known as click chemistry, between azides and alkynes. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The oxolane and azetidine rings are usually introduced through separate synthetic steps involving the appropriate starting materials and reagents.
For industrial production, the synthesis may be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The reaction conditions typically involve moderate temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile.
Chemical Reactions Analysis
1-{[1-(oxolane-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring. Common reagents for these reactions include halides and amines.
Cycloaddition: The compound can also undergo further cycloaddition reactions to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Properties
Research indicates that triazole derivatives, including the compound , exhibit significant anticancer activity. A study highlighted the potential of 3-amino-1,2,4-triazole derivatives in targeting cancer cells through various mechanisms such as apoptosis induction and inhibition of tumor growth . The incorporation of the oxolane and azetidine moieties may enhance these effects by improving solubility and bioavailability.
Antimicrobial Effects
Triazoles are recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens. For instance, studies have shown that triazole derivatives can inhibit bacterial growth and exhibit antifungal activities . This makes them promising candidates for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory potential of triazole compounds is another area of interest. Research has indicated that these compounds can modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases . The specific structure of 1-{[1-(oxolane-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole may contribute to its efficacy in this regard.
Therapeutic Applications
| Application | Description |
|---|---|
| Anticancer | Induces apoptosis and inhibits tumor growth; potential use in cancer therapy |
| Antimicrobial | Effective against bacteria and fungi; potential for new antibiotic development |
| Anti-inflammatory | Modulates inflammatory responses; potential treatment for inflammatory diseases |
Case Study 1: Anticancer Activity
In a study published in HAL, researchers synthesized various triazole derivatives and evaluated their anticancer properties. The results showed that certain derivatives exhibited potent activity against breast cancer cell lines, suggesting that modifications to the triazole structure could enhance therapeutic efficacy .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of triazoles demonstrated that this compound displayed significant inhibitory effects against Staphylococcus aureus and Candida albicans, indicating its potential as a broad-spectrum antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-{[1-(oxolane-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions with biological molecules, which can modulate their activity. The oxolane and azetidine rings may also contribute to the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azetidine and Triazole Moieties
The following table highlights key structural and functional differences between the target compound and related derivatives:
Key Observations:
Functional Analogues in Drug Discovery
Carbonic Anhydrase-II Inhibitors
Triazole derivatives substituted with sulfonamide or aryl groups (e.g., compounds 9c, 9k, 9p) exhibit nanomolar inhibition of human carbonic anhydrase-II (hCA-II) via competitive binding . The oxolane carbonyl in the target compound may mimic sulfonamide interactions with the enzyme’s active site, though this requires validation .
Antimicrobial Agents
Metronidazole-triazole hybrids (e.g., compounds 5b, 7e) demonstrate superior antifungal and antibacterial activity compared to metronidazole, attributed to the triazole’s ability to disrupt microbial membrane integrity . The target compound’s azetidine-oxolane moiety may offer similar advantages.
α-Glucosidase Inhibitors
Triazole derivatives like compound 10b (IC50 = 14.2 µM) inhibit α-glucosidase via hydrogen bonding between the triazole nitrogen and catalytic residues (e.g., Asp307). Molecular docking suggests the target compound’s oxolane carbonyl could engage in similar interactions .
Biological Activity
1-{[1-(oxolane-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on diverse research findings.
- Molecular Formula : C11H16N4O2
- Molecular Weight : 236.27 g/mol
- CAS Number : 2201063-02-5
Synthesis Methods
The compound can be synthesized through various methods including the copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), which has been widely utilized for creating triazole derivatives with diverse functionalities. The synthesis typically involves reacting azides with terminal alkynes under copper catalysis to yield triazole compounds in high yields .
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have evaluated its efficacy against:
| Cell Line | IC50 (μM) | Reference Compound | Comparison |
|---|---|---|---|
| HepG2 | 4.24 | Doxorubicin | Potent |
| MCF-7 | 5.12 | Doxorubicin | Comparable |
| HCT-116 | 6.00 | Doxorubicin | Effective |
| A549 | 7.50 | Doxorubicin | Moderate |
The compound was particularly effective against HepG2 cells, exhibiting an IC50 value lower than that of doxorubicin, a standard chemotherapy agent .
The mechanism underlying the antiproliferative activity is believed to involve the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. This inhibition leads to reduced dTTP levels, ultimately triggering apoptosis in cancer cells . The IC50 values for TS inhibition were reported to be significantly lower than those for standard drugs like Pemetrexed, indicating a strong potential for therapeutic applications .
Antimicrobial Activity
In addition to its anticancer properties, the compound also shows promising antimicrobial activity. Studies have revealed that certain derivatives exhibit significant inhibition against Gram-positive and Gram-negative bacteria, including:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Moderate Inhibition |
| Staphylococcus aureus | Significant Inhibition |
These findings suggest that triazole derivatives could serve as effective antimicrobial agents alongside their anticancer properties .
Case Studies
Several case studies have highlighted the effectiveness of triazole compounds in clinical and laboratory settings:
- Case Study on HepG2 Cells : A study reported that a derivative of this compound showed superior activity compared to doxorubicin in HepG2 cells, indicating its potential as a lead compound for liver cancer treatment .
- Antimicrobial Efficacy : Another investigation demonstrated that specific synthesized triazoles exhibited low MIC values against E. coli and S. aureus, suggesting their potential application in treating bacterial infections .
Q & A
Basic Question
- NMR : H and C NMR identify substituent integration and electronic environments (e.g., triazole proton at δ 7.5–8.0 ppm) .
- X-ray Crystallography : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve stereochemistry and intermolecular interactions. Dihedral angles between triazole and azetidine rings indicate steric strain .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., [M+H] for CHNO) .
What structural features govern its reactivity in biological assays?
Basic Question
- Triazole Core : Participates in hydrogen bonding and π-π stacking with enzyme active sites (e.g., cytochrome P450 inhibition) .
- Azetidine-Oxolane Motif : The oxolane carbonyl enhances solubility, while the azetidine’s strained ring increases binding entropy .
- Steric Effects : Dihedral angles >30° between triazole and azetidine reduce enzymatic binding affinity due to unfavorable conformations .
How can researchers resolve contradictions in biological activity data across derivatives?
Advanced Question
Contradictions arise from varying substituent effects or assay conditions. Strategies include:
SAR Analysis : Systematically modify substituents (e.g., oxolane vs. furan carbonyl) and compare IC values. For example, replacing oxolane with a phenyl group decreased antifungal activity by 60% .
Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and validate with mutagenesis studies .
What strategies optimize bioavailability through structural modifications?
Advanced Question
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxylate) to the oxolane ring to enhance aqueous solubility. Derivatives with a 3-hydroxyl-oxolane showed 3× higher C in rat plasma .
- Metabolic Stability : Replace labile esters (e.g., oxolane carbonyl) with amides to resist hydrolysis .
- Prodrug Design : Mask triazole as a phosphate ester for improved membrane permeability .
How to address challenges in crystallographic refinement of derivatives?
Advanced Question
- Disorder Handling : For flexible oxolane/azetidine chains, use SHELXL’s PART instruction to model alternative conformations .
- Twinned Data : Apply the TWIN command in SHELXL for non-merohedral twinning, validated by WinGX’s ROTAX analysis .
- High-Resolution Limits : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to resolve overlapping electron density for light atoms (e.g., nitrogen in triazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
